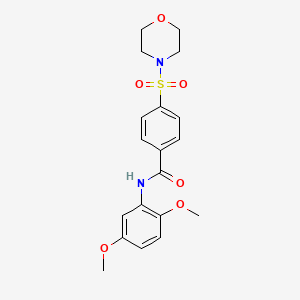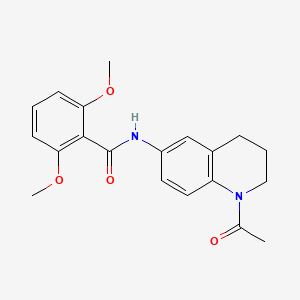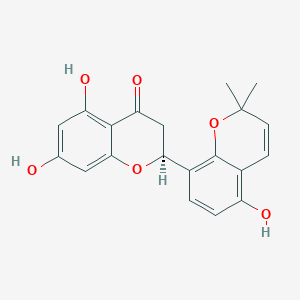![molecular formula C18H16FN3O2 B2861422 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide CAS No. 1029724-47-7](/img/structure/B2861422.png)
2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The structure of this compound includes a quinazoline core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and it is functionalized with an ethyl group and a fluorophenylacetamide moiety.
科学的研究の応用
Potential in Cancer Treatment
- A derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, demonstrated potent cytotoxic activity against human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. It also showed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an anti-cancer agent (Riadi et al., 2021).
- Another study synthesized quinazolinyl acetamides and evaluated them for their analgesic and anti-inflammatory activities. One compound, in particular, was found to be more potent compared to the reference standard diclofenac sodium, indicating potential therapeutic applications beyond cancer treatment (Alagarsamy et al., 2015).
Antimicrobial Applications
- Novel oxazolidinone analogs, including compounds structurally similar to the given chemical, were studied for their antibacterial activities against a variety of clinically important human pathogens. These studies highlight the potential of such compounds in treating infections resistant to current antibiotics (Zurenko et al., 1996).
Molecular Docking and Biological Potentials
- A series of derivatives was synthesized and evaluated for antimicrobial and anticancer activities, with molecular docking studies indicating significant activity. These findings suggest the compounds' versatility in drug design and development for cancer and infectious diseases (Mehta et al., 2019).
Antiproliferative Activity through VEGFR-2-TK Inhibition
- Research on 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives revealed anticancer activity through VEGFR-2-TK inhibition. Some compounds displayed higher cytotoxic activity than standard drugs, underscoring their potential in cancer therapy (Hassan et al., 2021).
将来の方向性
Given the potential pharmacological activities of quinazoline derivatives , future research could focus on further exploring the biological activities of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide and its derivatives. This could include in-depth studies on its mechanism of action, optimization of its synthesis, and comprehensive evaluation of its safety profile.
準備方法
The synthesis of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide typically involves the following steps :
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Fluorophenylacetamide Moiety: This step involves the reaction of the quinazoline derivative with 4-fluorophenylacetic acid or its derivatives under appropriate coupling conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including :
- Substitution
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the quinazoline ring or the amide group.
特性
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-2-16-21-15-6-4-3-5-14(15)18(22-16)24-11-17(23)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPUSZPQHZYDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B2861339.png)

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2861341.png)
![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2861342.png)

![(3Z)-3-[(2,4-difluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2861345.png)
![4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine](/img/structure/B2861346.png)
![4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid](/img/structure/B2861348.png)


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2861356.png)
methyl}-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2861358.png)
![2-{6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2861361.png)

